molecular formula C27H37N3O3 B104202 Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate CAS No. 84268-23-5

Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate

Cat. No. B104202
CAS RN: 84268-23-5
M. Wt: 451.6 g/mol
InChI Key: XQAABEDPVQWFPN-UHFFFAOYSA-N
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Description

2H-benzo[d][1,2,3]triazole derivatives are a class of compounds that have been characterized and tested in organic field-effect transistors (OFETs) . They are part of a series of Donor–π–Acceptor–π–Donor compounds based on a 2H-benzo[d][1,2,3]triazole core .


Synthesis Analysis

The synthesis of these compounds involves branching the 2H-benzo[d][1,2,3]triazole core with different alkynyl donor groups .


Molecular Structure Analysis

The electronic and molecular structures of these compounds were elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations .


Chemical Reactions Analysis

The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of the compounds as semiconductors in OFET devices .


Physical And Chemical Properties Analysis

2H-benzo[d][1,2,3]triazole derivatives showed significant organogel formation, particularly bis-amide derivative 4e which gave robust thermally stable gels, in a range of solvents down to 0.1 wt% .

Future Directions

The gelators proved responsive under pH stimuli or to the presence of metal cations . The gels also proved to be useful vehicles to crystallize pharmaceutical drugs, resulting in a change in polymorphic outcome in the case of sulfathiazole compared to the solution crystallization outcome . This suggests potential applications in the pharmaceutical industry.

properties

IUPAC Name

octyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O3/c1-5-6-7-8-9-12-17-33-25(31)16-15-20-18-21(27(2,3)4)26(32)24(19-20)30-28-22-13-10-11-14-23(22)29-30/h10-11,13-14,18-19,32H,5-9,12,15-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAABEDPVQWFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016713
Record name octyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate
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Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Yellow viscous liquid; [Sigma-Aldrich MSDS]
Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters
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Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters
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Product Name

Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate

CAS RN

127519-17-9, 84268-23-5
Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters
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Record name octyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate
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Record name A mixture of branched and linear C7-C9 alkyl 3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]propionates
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Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters
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Synthesis routes and methods

Procedure details

Methyl 3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyhydrocinnamate (353 g, 1 mol), isooctanol (260 g, 2 mol, from Exxon) and dibutyltin oxide (0.5 g, 0.002 mol) are charged to a reaction flask and heated to 175° C. While heating to 175° C., a 300 mm Hg vacuum is applied. After holding at 175° C. for 30 minutes, the excess isooctanol is distilled by slowly reducing the pressure to <5 mm Hg. The desired product is cooled and discharged. The title compound is obtained in a yield of 451 g (100%) as a light yellow oil whose structure is verified by 1Hnmr and mass spectroscopy. The non-distilled product is analyzed by ICP (Inductively Coupled Plasma) for tin and is found to contain 170 ppm of tin.
Quantity
353 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One

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